1-Heptadecanol

Beschreibung

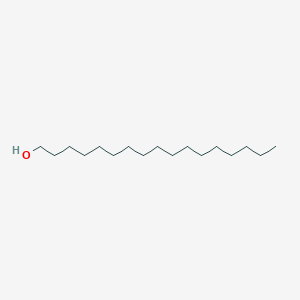

Structure

3D Structure

Eigenschaften

IUPAC Name |

heptadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQYKNQRPGWPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051460 | |

| Record name | Heptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline lump; [Alfa Aesar MSDS] | |

| Record name | 1-Heptadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000261 [mmHg] | |

| Record name | 1-Heptadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1454-85-9, 52783-44-5 | |

| Record name | 1-Heptadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanol (mixed primary isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052783445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3IL85TMCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Solid State of 1-Heptadecanol: A Technical Guide to its Crystalline Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical solid-state properties of 1-heptadecanol, a long-chain fatty alcohol. A thorough understanding of its crystalline structure and polymorphic behavior is paramount for applications in pharmaceuticals, materials science, and drug delivery, where these characteristics can significantly influence bioavailability, stability, and manufacturability.

Introduction to the Polymorphism of this compound

This compound (C₁₇H₃₆O) exhibits polymorphism, the ability to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. For odd-numbered long-chain n-alkanols like this compound, the most stable form at ambient temperature is the β-polymorph.[1][2][3] This form undergoes a solid-state transformation to a higher temperature, less ordered "rotator" phase before melting.[1][2][4] The specific polymorphic form can be influenced by factors such as the cooling rate from the melt and the presence of impurities.

Crystalline Structure of this compound Polymorphs

The stable room-temperature form of this compound is the monoclinic β-form.[1] Upon heating, it transitions to a monoclinic rotator phase, designated as R'IV.[1][2]

Quantitative Crystallographic Data

The crystallographic parameters for the β-form of this compound have been determined through X-ray powder diffraction studies. These quantitative data are summarized in the table below.

| Parameter | β-Polymorph |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.031(3) |

| b (Å) | 7.403(3) |

| c (Å) | 94.52(4) |

| β (°) | 115.38(3) |

| Molecules per Unit Cell (Z) | 8 |

| Data obtained at 298 K. |

Thermodynamic Properties and Phase Transitions

The transitions between the different solid phases and the melt are characterized by specific temperatures and enthalpy changes. These thermodynamic parameters are crucial for understanding the stability relationships between the polymorphs and for process development.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| β → R'IV (Solid-Solid) | ~50.05 | Not explicitly stated |

| Melting (R'IV → Liquid) | ~53.45 - 54.0 | 37.0 |

| Total Fusion (β → Liquid) | 63.06 | |

| Note: The total enthalpy of fusion includes the solid-solid transition. |

Experimental Protocols for Polymorph Characterization

The investigation of this compound's polymorphism relies on a combination of thermo-analytical and spectroscopic techniques.

X-ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying crystalline phases and determining their structural properties.

-

Sample Preparation : The this compound sample is finely ground to ensure a random orientation of the crystallites. The powder is then carefully packed into a sample holder. For temperature-dependent studies, the sample can be loaded into a capillary tube.

-

Instrumentation : A high-resolution diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used. For non-ambient studies, the diffractometer is fitted with a temperature-controlled stage.

-

Data Collection : The diffraction pattern is recorded over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a sufficient counting time per step to ensure good signal-to-noise ratio. For temperature-dependent measurements, diffraction patterns are collected at various temperatures as the sample is heated or cooled at a controlled rate (e.g., 5 °C/min).

-

Data Analysis : The resulting diffraction pattern is analyzed to identify the positions and intensities of the Bragg peaks. These are then compared with reference patterns from crystallographic databases or from previously identified polymorphs to determine the crystalline form(s) present in the sample. The unit cell parameters can be refined from the peak positions using appropriate software.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with phase transitions as a function of temperature.

-

Sample Preparation : A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation : A calibrated differential scanning calorimeter is used. The calibration is typically performed with indium for temperature and enthalpy.

-

Data Collection : The sample and reference pans are subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 2, 5, or 10 °C/min) to a temperature above its melting point, followed by a controlled cooling ramp, and a second heating cycle. A nitrogen purge is used to maintain an inert atmosphere.

-

Data Analysis : The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting and solid-solid transitions, appear as peaks. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for detecting differences in the molecular environment and intermolecular interactions, such as hydrogen bonding, between different polymorphic forms.

-

Sample Preparation : A small amount of the this compound powder is mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, for attenuated total reflectance (ATR)-IR, the powder can be placed directly on the ATR crystal.

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Collection : The IR spectrum is recorded over the mid-IR range (typically 4000 to 400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis : The spectra of different samples are compared, paying close attention to regions corresponding to O-H stretching (around 3300 cm⁻¹) and C-H stretching and bending vibrations. Shifts in peak positions, changes in peak shapes, or the appearance of new peaks can indicate the presence of different polymorphic forms due to variations in hydrogen bonding and molecular packing.

Visualizing Polymorphic Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the study of this compound polymorphism.

References

The Solubility Profile of 1-Heptadecanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-Heptadecanol, a long-chain saturated fatty alcohol, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical formulations, cosmetic preparations, and various industrial processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical diagrams to illustrate key concepts and workflows.

Core Concepts in Solubility

This compound (C₁₇H₃₆O) is a white, crystalline solid at room temperature with a melting point of approximately 53-56°C. Its molecular structure consists of a long, nonpolar seventeen-carbon alkyl chain and a polar hydroxyl (-OH) group. This amphiphilic nature governs its solubility behavior. The principle of "like dissolves like" is paramount; the long hydrophobic chain favors solubility in nonpolar organic solvents, while the hydroxyl group allows for some interaction with polar solvents through hydrogen bonding.[1] However, the dominance of the long alkyl chain results in very low solubility in highly polar solvents like water.[2]

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic solvents. It is important to note that precise, quantitative data for this compound across a wide array of solvents is not extensively published. The information has been compiled from various chemical suppliers and databases.

| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Notes | Citation |

| Chlorinated Solvents | ||||||

| Chloroform | CHCl₃ | Nonpolar | 50 mg/mL | Not Specified | Soluble, clear, colorless solution. | [3][4] |

| Trichloromethane | CHCl₃ | Nonpolar | Miscible | Not Specified | [5] | |

| Alcohols | ||||||

| Ethanol | C₂H₅OH | Polar | Miscible / "soluble 100 mL/mL" | Not Specified | The term "soluble 100 mL/mL" likely indicates miscibility. | [5] |

| Methanol | CH₃OH | Polar | Good solubility / Almost transparent in hot methanol | Not Specified | Qualitative data suggests good solubility, especially when heated. | [6][7] |

| Aprotic Solvents | ||||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 5 mg/mL | 60 | Requires ultrasonication and heating to achieve this concentration. | |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble when hot | Not Specified | Used for recrystallization, implying lower solubility when cold. | [8] |

| Ethers | ||||||

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible | Not Specified | [5] | |

| Aqueous Solvents | ||||||

| Water | H₂O | Highly Polar | 0.008 - 0.047 mg/L | 25 | Very sparingly soluble. Different experimental and estimated values reported. | [2][9] |

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is a synthesized representation of standard laboratory practices for solubility assessment of solid compounds.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature water bath or incubator

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or gravimetric analysis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or incubator set to the desired experimental temperature.

-

Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Agitation can be achieved using a vortex mixer at regular intervals or continuous stirring with a magnetic stirrer.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess, undissolved solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid premature precipitation of the solute.

-

Immediately filter the collected supernatant through a syringe filter (compatible with the solvent) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has been removed, reweigh the flask containing the dried this compound residue.

-

Calculate the solubility based on the mass of the residue and the initial volume of the supernatant.

-

-

Chromatographic Method (GC-FID or HPLC):

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using the appropriate chromatographic method.

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L, and always report the temperature at which the measurement was made.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for the experimental determination of this compound solubility.

Factors Influencing the Solubility of this compound

The solubility of this compound is a balance of several molecular and environmental factors, as depicted in the diagram below.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound 98 1454-85-9 [sigmaaldrich.com]

- 4. 1454-85-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. nbinno.com [nbinno.com]

- 7. This compound 1454-85-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | 1454-85-9 [chemicalbook.com]

- 9. This compound, 1454-85-9 [thegoodscentscompany.com]

1-Heptadecanol: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for 1-Heptadecanol, a long-chain saturated fatty alcohol. The content herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, ensuring personal safety and procedural integrity. This document collates data from safety data sheets, toxicological assessments of structurally related compounds, and established experimental protocols.

Chemical and Physical Properties

This compound is a white, waxy solid at room temperature.[1][2] Its physical and chemical characteristics are crucial for understanding its behavior in a laboratory setting and for planning experiments. A summary of these properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₆O | [1][3][4][5] |

| Molecular Weight | 256.46 g/mol | [3][4][5][6] |

| CAS Number | 1454-85-9 | [1][3][4][6] |

| Appearance | White crystalline powder or solid | [1][2][6][7] |

| Melting Point | 51-56 °C (124-133 °F) | [1][2][4][5][6][7] |

| Boiling Point | 308-309 °C (586-588 °F) at 760 mmHg | [2][4][6] |

| Flash Point | 154 °C (309 °F) | [2][5][6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and chloroform.[1][5] | [1][5] |

| Vapor Pressure | < 0.01 mmHg at 20 °C | [6] |

| Stability | Stable under normal conditions.[4][6][7] | [4][6][7] |

Hazard Identification and Toxicological Profile

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered hazardous.[6] However, some safety data sheets indicate that it may cause skin, eye, and respiratory irritation.[8] The toxicological properties have not been fully investigated.[6][9]

Long-chain fatty alcohols are generally considered to have low acute toxicity.[1] The irritation potential of fatty alcohols is dependent on their chain length; alcohols with a chain length of C18 and above are generally considered non-irritating.[1] As a C17 alcohol, this compound is predicted to be at most a mild irritant. Studies on similar long-chain alcohols, such as stearyl alcohol (C18), show minimal to mild skin and eye irritation in animal studies and a very low potential for skin irritation and sensitization in clinical tests.[10]

Signaling Pathways: There is currently no scientific evidence to suggest that this compound significantly interacts with or modulates major cellular signaling pathways at typical laboratory exposure levels. Its low reactivity and classification as a non-hazardous substance are consistent with a lack of significant biological signaling effects.

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid generating dust.[10]

-

Wash hands thoroughly after handling.[11]

Storage:

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

| Control | Recommendation |

| Engineering Controls | Use in a well-ventilated area. A fume hood may be necessary for procedures that could generate dust or aerosols.[11][12] |

| Eye/Face Protection | Wear chemical safety goggles or glasses.[6][11] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[6][11] |

| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[6][11] |

First-Aid Measures

In the event of exposure, prompt and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6][11] |

| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[6][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[6][11] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6][14]

-

Specific Hazards: Emits carbon monoxide and carbon dioxide when heated to decomposition.[6][10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][10][11]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment.[6][10]

-

Containment and Cleanup: Sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[6][10][14]

-

Environmental Precautions: Do not let the product enter drains.[6]

References

- 1. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mbresearch.com [mbresearch.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. x-cellr8.com [x-cellr8.com]

- 6. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. cir-safety.org [cir-safety.org]

- 11. criver.com [criver.com]

- 12. In Vitro Testing: What, how and why Used in the Cosmetics Industry? [onlytrainings.com]

- 13. cir-safety.org [cir-safety.org]

- 14. OECD 493 : In Vitro Skin Irritation Test - Analytice [analytice.com]

Methodological & Application

Application Notes and Protocols for the Use of Heptadecanoyl-Based Internal Standards in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics aims to accurately measure the abundance of lipid species within a biological system. A significant challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis. The use of internal standards is crucial for correcting these variations and ensuring accurate and reproducible quantification. Heptadecanoic acid (C17:0), a 17-carbon saturated fatty acid, and its derivatives are widely used as internal standards in lipidomics because they are naturally absent or present in very low abundance in most biological samples. This document provides detailed application notes and protocols for the effective use of heptadecanoyl-based internal standards in lipidomics workflows.

Principle of Internal Standardization

Internal standards are compounds that are chemically similar to the analytes of interest but are exogenously added to the sample in a known quantity before sample processing. They co-elute with the analytes and experience similar extraction efficiencies and ionization responses. By comparing the signal of the endogenous lipid to the signal of the corresponding internal standard, accurate quantification can be achieved, correcting for sample loss and analytical variability.

1-Heptadecanol as a Substrate in Enzymatic Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-heptadecanol as a substrate in various enzymatic reactions. This compound (CH₃(CH₂)₁₆OH), a saturated 17-carbon fatty alcohol, serves as a substrate for several classes of enzymes, offering a valuable tool for biochemical research and drug development. Its metabolism is of interest in understanding lipid signaling and the processing of long-chain fatty alcohols.

Overview of Enzymatic Reactions Involving this compound

This compound can be enzymatically modified by several key enzyme families, primarily through oxidation and esterification. The principal enzymes involved are:

-

Long-Chain Alcohol Oxidases (LCAO) / Fatty Alcohol Oxidases (FAO): These enzymes catalyze the oxidation of this compound to its corresponding aldehyde, heptadecanal, typically using molecular oxygen as an electron acceptor.

-

Cytochrome P450 Monooxygenases (CYPs): Members of the CYP4 family are known to hydroxylate fatty acids and fatty alcohols. In the case of this compound, this can lead to the formation of hydroxylated derivatives.

-

Lipases: These enzymes are widely used in biotechnology to catalyze the esterification of fatty alcohols with fatty acids, producing wax esters. This reaction is often carried out in non-aqueous media to favor synthesis over hydrolysis.

The metabolic products of these reactions, such as heptadecanal and heptadecanoic acid (after further oxidation of the aldehyde), may play roles in cellular signaling pathways, although specific pathways involving these odd-chain lipids are still an active area of research.

Quantitative Data Summary

While specific kinetic data for this compound is limited in the literature, the following tables summarize typical substrate specificities and kinetic parameters for the relevant enzyme classes acting on long-chain fatty alcohols. This data provides a basis for experimental design.

Table 1: Substrate Specificity of Long-Chain Alcohol Oxidases

| Enzyme Source | Substrate Range | Optimal Substrate | Reference |

| Candida tropicalis | C10-C16 | Dodecan-1-ol | [1][2] |

| Aspergillus flavipes | C8-C18 | Decanol |

Table 2: Michaelis-Menten Constants for Lipase-Catalyzed Esterification of Long-Chain Alcohols

| Lipase Source | Acyl Donor | Alcohol Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Rhizomucor miehei (immobilized) | Isovaleric Acid | Ethanol | 0.256 | - | [3] |

| Surfactant-coated lipase | Lauric Acid | Dodecyl alcohol | - | - | [1] |

Note: Specific kinetic data for this compound was not available in the reviewed literature. The provided data is for similar long-chain alcohol substrates and should be used as a reference for assay development.

Signaling Pathways

The metabolic products of this compound, such as heptadecanal and its further oxidized product, heptadecanoic acid, can be incorporated into various lipid metabolic and signaling pathways. While direct evidence for this compound metabolites in specific signaling cascades is an emerging area of research, it is hypothesized that they may influence pathways regulated by lipid metabolites.

Hypothesized metabolic fate of this compound and its potential entry into signaling pathways.

Experimental Protocols

The following are detailed protocols for assaying the enzymatic conversion of this compound. These are generalized methods and may require optimization for specific enzymes and experimental conditions.

Protocol 1: Oxidation of this compound by Long-Chain Alcohol Oxidase (LCAO)

This protocol is based on the colorimetric detection of hydrogen peroxide, a byproduct of the LCAO reaction, using a coupled reaction with horseradish peroxidase (HRP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Materials:

-

This compound

-

Long-Chain Alcohol Oxidase (e.g., from Candida sp.)

-

Horseradish Peroxidase (HRP)

-

ABTS

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Triton X-100 or other suitable detergent

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like ethanol or DMSO. Due to its low aqueous solubility, a detergent is required in the reaction mixture.

-

Reagent Preparation:

-

Prepare a fresh solution of ABTS (e.g., 10 mM) in water.

-

Prepare a stock solution of HRP (e.g., 1 mg/mL) in phosphate buffer.

-

-

Reaction Mixture Preparation (per well):

-

150 µL of 50 mM potassium phosphate buffer (pH 7.5) containing 0.1% (v/v) Triton X-100.

-

10 µL of ABTS solution (final concentration ~0.5 mM).

-

5 µL of HRP solution.

-

10 µL of this compound stock solution (final concentration will vary for kinetic studies, e.g., 50-500 µM).

-

-

Enzyme Addition and Measurement:

-

Pre-incubate the microplate with the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding 20 µL of LCAO enzyme solution.

-

Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The rate of ABTS oxidation is proportional to the rate of hydrogen peroxide production.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Use the molar extinction coefficient of oxidized ABTS (ε₄₀₅ = 36,800 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation.

-

For kinetic analysis, vary the concentration of this compound and plot V₀ versus substrate concentration to determine Kₘ and Vₘₐₓ using Michaelis-Menten kinetics.[4]

-

Experimental workflow for the LCAO-catalyzed oxidation of this compound.

Protocol 2: Hydroxylation of this compound by Cytochrome P450

This protocol describes a method to assess the hydroxylation of this compound by a reconstituted cytochrome P450 system. The reaction is monitored by the consumption of NADPH at 340 nm.

Materials:

-

This compound

-

Cytochrome P450 enzyme (e.g., from a CYP4 family)

-

Cytochrome P450 reductase

-

NADPH

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).

-

Reaction Mixture Preparation:

-

In a microplate well or cuvette, combine:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

MgCl₂ (to a final concentration of 10 mM)

-

Cytochrome P450 reductase (e.g., 0.1-1 µM)

-

Cytochrome P450 enzyme (e.g., 0.1-1 µM)

-

This compound from the stock solution to achieve the desired final concentration.

-

-

-

Reaction Initiation and Measurement:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption using its molar extinction coefficient (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

-

Perform control experiments without this compound to measure the background rate of NADPH oxidation (uncoupled reaction).

-

Subtract the background rate from the rate in the presence of the substrate to determine the substrate-dependent NADPH consumption rate.

-

To determine kinetic parameters, vary the concentration of this compound.

-

Experimental workflow for the CYP450-catalyzed hydroxylation of this compound.

Protocol 3: Lipase-Catalyzed Esterification of this compound

This protocol describes the synthesis of a wax ester from this compound and a fatty acid using an immobilized lipase in an organic solvent. The progress of the reaction can be monitored by measuring the decrease in the concentration of the fatty acid by titration.[5]

Materials:

-

This compound

-

A long-chain fatty acid (e.g., palmitic acid)

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Organic solvent (e.g., hexane or toluene)

-

Molecular sieves (optional, to remove water)

-

Standard solution of NaOH in ethanol (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Reaction vessel with temperature control and stirring

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve this compound and the fatty acid in the organic solvent (e.g., to a concentration of 100 mM each).

-

Add the immobilized lipase (e.g., 10% w/v).

-

If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards ester synthesis.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a suitable temperature (e.g., 40-60°C) with constant stirring.

-

-

Monitoring the Reaction:

-

At various time points, withdraw a small aliquot of the reaction mixture.

-

Dilute the aliquot in an ethanol/ether mixture.

-

Titrate the remaining fatty acid with the standardized ethanolic NaOH solution using phenolphthalein as an indicator.

-

-

Data Analysis:

-

Calculate the percentage conversion of the fatty acid over time.

-

For kinetic studies, vary the initial concentrations of this compound and the fatty acid and determine the initial reaction rates.

-

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, which can be used to model the reaction rates.[1][6]

-

Experimental workflow for the lipase-catalyzed esterification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of 1-Heptadecanol-Based Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of drug delivery systems utilizing 1-Heptadecanol. This compound is a long-chain saturated fatty alcohol (C17H36O) that exists as a white, waxy solid at room and body temperature, making it an excellent candidate as a core lipid matrix for Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2][3] Its biocompatibility and ability to act as a stabilizer and solubilizer are advantageous for enhancing the bioavailability of therapeutic agents.[1][2]

Lipid-based drug delivery systems are increasingly vital for improving the therapeutic efficacy of both lipophilic and hydrophilic drugs.[4][5] They offer numerous benefits, including enhanced solubility, improved stability, controlled release, and the potential for targeted delivery.[5][6]

Application Note 1: Formulation of this compound Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers where the drug is encapsulated within a solid lipid core. The use of this compound provides a stable, solid matrix that allows for the controlled release of the encapsulated drug.[6][7]

Experimental Workflow: SLN Formulation by Hot High-Pressure Homogenization (HPH)

Caption: Workflow for this compound SLN formulation.

Protocol: Hot High-Pressure Homogenization (HPH)

This method avoids the use of organic solvents and is suitable for scaling up production.[7]

1. Preparation of Lipid Phase: a. Weigh the required amounts of this compound and the lipophilic drug. b. Heat the this compound in a beaker to approximately 5-10°C above its melting point (Melting Point: 53-56°C).[1] c. Once melted, add the drug to the molten lipid and stir until a clear, homogenous solution is formed.

2. Preparation of Aqueous Phase: a. In a separate beaker, heat purified water containing a suitable surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase. b. Stir until the surfactant is fully dissolved.

3. Formation of Pre-emulsion: a. Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax®) for 5-10 minutes. This forms a coarse oil-in-water (o/w) emulsion.

4. High-Pressure Homogenization: a. Immediately pass the hot pre-emulsion through a high-pressure homogenizer. b. Homogenize for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.

5. Cooling and Solidification: a. Cool the resulting nanoemulsion down to room temperature or in an ice bath. b. The cooling process causes the lipid to recrystallize, forming solid lipid nanoparticles (SLNs) dispersed in the aqueous phase.

6. Storage: a. Store the final SLN suspension at 4°C.

Application Note 2: Formulation of this compound Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid (oil) into the solid lipid matrix.[8] This creates a less-ordered crystalline structure, which increases drug loading capacity and reduces potential drug expulsion during storage compared to SLNs.[8][9]

Experimental Workflow: NLC Formulation by Ultrasonication

Caption: Workflow for this compound NLC formulation.

Protocol: High-Speed Homogenization/Ultrasonication

This method is commonly used at the laboratory scale for rapid formulation screening.[7]

1. Preparation of Lipid Phase: a. Weigh the required amounts of this compound (solid lipid), a liquid lipid (e.g., oleic acid, medium-chain triglycerides), and the drug. A typical solid-to-liquid lipid ratio is 70:30 to 90:10. b. Heat the lipid mixture to 5-10°C above the melting point of this compound. c. Add the drug to the molten lipid mixture and stir until fully dissolved.

2. Preparation of Aqueous Phase: a. Prepare the aqueous phase by dissolving the surfactant(s) (e.g., a combination of Tween 80 and Span 80) in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase.

3. Emulsification: a. Add the hot lipid phase dropwise to the hot aqueous phase under continuous stirring with a high-speed homogenizer or a magnetic stirrer. b. Immediately subject the mixture to high-energy ultrasonication using a probe sonicator for 3-15 minutes. The sonication process should be performed in a pulsed mode (e.g., 30 seconds on, 10 seconds off) to prevent excessive heating.

4. Cooling and Solidification: a. Place the resulting hot nanoemulsion in an ice bath while stirring gently. b. Rapid cooling facilitates the precipitation of the lipid nanoparticles, forming a stable NLC suspension.

5. Storage: a. Store the final NLC suspension in a sealed vial at 4°C.

Application Note 3: Physicochemical Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the formulated nanoparticles.[10][11][12] Key parameters include particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.[13]

Table 1: Typical Formulation Parameters and Expected Outcomes

| Parameter | Formulation | Typical Value/Range | Significance |

| Particle Size (Z-average) | SLN / NLC | 100 - 300 nm | Affects stability, cellular uptake, and biodistribution. |

| Polydispersity Index (PDI) | SLN / NLC | < 0.3 | Indicates the homogeneity of the particle size distribution. |

| Zeta Potential | SLN / NLC | -15 to -30 mV (or > |±20| mV) | Predicts the long-term physical stability against aggregation. |

| Drug Loading (DL %) | SLN | 1 - 5% | The mass percentage of drug relative to the total nanoparticle weight.[14] |

| Drug Loading (DL %) | NLC | 5 - 15% | NLCs generally have higher loading capacity than SLNs.[8] |

| Encapsulation Efficiency (EE %) | SLN / NLC | > 70% | Percentage of the initial drug amount successfully entrapped in the nanoparticles.[14][] |

Protocol 1: Particle Size, PDI, and Zeta Potential Analysis

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

1. Sample Preparation: a. Dilute the nanoparticle suspension (e.g., 1:100 v/v) with purified water or an appropriate buffer to achieve a suitable particle count rate. b. For zeta potential measurement, dilution should be done with 10 mM NaCl solution or a similar low-molarity buffer to ensure proper conductivity.

2. Measurement: a. Equilibrate the instrument to 25°C. b. Transfer the diluted sample to the appropriate cuvette (disposable polystyrene for size, specific folded capillary cell for zeta potential). c. Perform the measurement according to the instrument's standard operating procedure. For DLS, data is typically collected at a scattering angle of 90° or 173°. d. Analyze the correlation function to obtain the Z-average diameter and the PDI. e. For zeta potential, the electrophoretic mobility is measured and converted to zeta potential using the Helmholtz-Smoluchowski equation.

3. Data Analysis: a. Record the Z-average diameter (nm), PDI, and zeta potential (mV). b. Perform measurements in triplicate for each sample and report the mean ± standard deviation.

Protocol 2: Encapsulation Efficiency (EE %) and Drug Loading (DL %)

This protocol involves separating the unencapsulated ("free") drug from the nanoparticles and then quantifying the drug in each fraction.

1. Separation of Free Drug: a. Place a known volume of the nanoparticle suspension (e.g., 1 mL) into an ultra-centrifugal filter unit (e.g., Amicon® Ultra, with a molecular weight cut-off appropriate to retain the nanoparticles while allowing the free drug to pass through). b. Centrifuge at a high speed (e.g., 10,000 x g) for 15-30 minutes. c. Collect the filtrate, which contains the unencapsulated drug.

2. Drug Quantification: a. Quantify the amount of drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. b. Prepare a calibration curve using standard solutions of the drug to determine the concentration.

3. Calculation: a. Encapsulation Efficiency (EE %):

- EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100[14] b. Drug Loading (DL %):

- First, determine the weight of the nanoparticles. This can be done by lyophilizing a known volume of the suspension and weighing the resulting powder.

- DL (%) = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100[14]

Application Note 4: Cellular Uptake and Mechanism of Action

This compound-based nanoparticles are typically internalized by cells through endocytotic pathways. Once inside the cell, the drug is released from the lipid matrix into the cytoplasm, where it can reach its molecular target. The delivery system itself is generally biocompatible and biodegradable.[4]

Logical Pathway: From Nanoparticle to Cellular Action

The diagram below illustrates a generalized pathway where an NLC carrying a kinase inhibitor is taken up by a cancer cell, leading to the inhibition of a pro-survival signaling cascade.

Caption: Generalized signaling pathway inhibited by a drug from an NLC.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]

- 10. Critical In Vitro Characterization Methods of Lipid-Based Formulations for Oral Delivery: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ドラッグデリバリー研究における基礎知識 [sigmaaldrich.com]

Application Notes and Protocols for the Formulation of Topical Creams with 1-Heptadecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecanol (also known as heptadecyl alcohol) is a saturated, long-chain fatty alcohol (C17H36O) that serves as a versatile excipient in the formulation of topical drug delivery systems.[1][2] Its properties as an emollient, thickener, emulsion stabilizer, and co-emulsifier make it a valuable component in creams and lotions, contributing to the final product's texture, viscosity, and stability.[1][3] Furthermore, as a fatty alcohol, it can play a role in modulating the skin barrier, a critical consideration for dermal and transdermal drug delivery. This document provides detailed application notes and protocols for the formulation and characterization of topical creams incorporating this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development. It is a white, waxy solid at room temperature, a characteristic that contributes to its viscosity-building properties in emulsions.[1][4][5] It is practically insoluble in water but soluble in organic solvents such as alcohols and oils.[6][7][8]

| Property | Value | References |

| Chemical Formula | C₁₇H₃₆O | [1][2][5][9][10] |

| Molecular Weight | 256.47 g/mol | [1][2][8][9] |

| CAS Number | 1454-85-9 | [1][2][5][9][10] |

| Appearance | White to light yellow powder or crystalline solid | [1][6][10] |

| Melting Point | 53-56 °C | [1][3][4][5][6][7][8] |

| Boiling Point | 308-310 °C | [1][3][4][5][7] |

| Solubility | Insoluble in water; Soluble in alcohol, chloroform, and oils | [6][7][8][9] |

| LogP (o/w) | ~7.8 | [9] |

Formulation of a Representative Oil-in-Water (O/W) Cream

This compound is typically used as a co-emulsifier and thickening agent in oil-in-water (O/W) emulsions. Its concentration can be adjusted to achieve the desired viscosity and texture, generally ranging from 1% to 10% w/w.[11] Fatty alcohols like this compound are incorporated into the oil phase of the formulation. The following table provides a representative base formulation for a topical O/W cream.

| Phase | Ingredient | Function | Concentration (% w/w) |

| Oil Phase | This compound | Thickener, Stabilizer, Emollient | 2.0 - 8.0 |

| Caprylic/Capric Triglyceride | Emollient, Solvent | 10.0 - 20.0 | |

| Primary Emulsifier (e.g., Polysorbate 60) | O/W Emulsifier | 2.0 - 5.0 | |

| Co-emulsifier (e.g., Sorbitan Monostearate) | W/O Emulsifier, Stabilizer | 1.0 - 3.0 | |

| Water Phase | Purified Water | Vehicle | q.s. to 100 |

| Glycerin | Humectant | 3.0 - 10.0 | |

| Preservative (e.g., Phenoxyethanol) | Preservative | 0.5 - 1.0 | |

| pH Adjuster (e.g., Citric Acid/Sodium Citrate) | pH Buffer | As needed | |

| Cool-Down Phase | Active Pharmaceutical Ingredient (API) | Active Ingredient | As per therapeutic need |

Experimental Protocols

Protocol 1: Preparation of a this compound O/W Cream

This protocol describes a standard lab-scale method for preparing an O/W cream using this compound.

Materials and Equipment:

-

Two heat-resistant glass beakers

-

Water bath or heating mantle with magnetic stirring

-

Overhead stirrer or homogenizer (e.g., Silverson, Ultra-Turrax)

-

Weighing balance

-

Thermometer

-

pH meter

Procedure:

-

Oil Phase Preparation: In a heat-resistant beaker, combine all oil phase ingredients, including this compound, Caprylic/Capric Triglyceride, and the emulsifiers.

-

Water Phase Preparation: In a separate beaker, combine the purified water, glycerin, and any other water-soluble components.

-

Heating: Heat both the oil phase and water phase separately to 70-75°C.[12] Stir both phases gently until all components are melted and uniformly mixed. The temperature should be above the melting point of all solid ingredients, particularly this compound.

-

Emulsification: Once both phases are at 70-75°C, slowly add the water phase to the oil phase while stirring with a homogenizer at a moderate speed. Increase the homogenization speed and mix for 5-10 minutes to form a coarse emulsion.

-

Cooling: Remove the emulsion from the heat and continue stirring gently with an overhead stirrer as it cools.

-

Addition of Cool-Down Phase Ingredients: When the emulsion has cooled to below 40°C, add the preservative, any heat-sensitive active ingredients, and fragrance, if applicable. Mix until uniform.

-

pH Adjustment: Check the pH of the final cream and adjust if necessary using a suitable pH adjuster to the desired range for skin compatibility (typically pH 4.5-6.5).

-

Final Mixing and Storage: Mix the cream for a final 5-10 minutes to ensure homogeneity. Transfer the cream to appropriate containers and store at room temperature.

Caption: Workflow for O/W Cream Formulation.

Protocol 2: Characterization of Cream Formulations

1. Viscosity Measurement:

-

Instrument: Brookfield viscometer or a rheometer.

-

Method: Measure the viscosity of the cream at a controlled temperature (e.g., 25°C). For a simple reading, use a viscometer with an appropriate spindle (e.g., T-bar) at a set rotation speed. For more detailed analysis, use a rheometer to determine the flow behavior (e.g., shear-thinning properties) by measuring viscosity over a range of shear rates.[7]

2. Globule Size Analysis:

-

Instrument: Laser diffraction particle size analyzer or light microscope with a calibrated eyepiece.

-

Method: Dilute a small sample of the cream in deionized water or an appropriate solvent to avoid multiple scattering effects. Analyze the particle size distribution to determine the mean globule size and polydispersity index. This is crucial for assessing emulsion stability, as an increase in globule size over time indicates coalescence.

3. pH Measurement:

-

Instrument: Calibrated pH meter.

-

Method: Disperse 1-5 grams of the cream in 20-50 mL of purified water. Measure the pH of the resulting dispersion at a controlled temperature.

4. Stability Testing:

-

Objective: To ensure the cream maintains its physical, chemical, and microbiological integrity under various storage conditions.

-

Methods:

-

Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C and 45°C) for a period of 1-3 months.[1][2] This helps predict long-term stability more quickly.

-

Real-Time Stability: Store samples under normal conditions (e.g., 25°C/60% RH) for the intended shelf-life of the product (e.g., 12, 24, or 36 months).[1][13]

-

Freeze-Thaw Cycling: Subject the product to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[2][13] This tests the emulsion's resistance to extreme temperature fluctuations.

-

Centrifugation Test: Centrifuge the cream (e.g., at 3000 rpm for 30 minutes) to accelerate phase separation (creaming or coalescence).[2]

-

-

Parameters to Evaluate: During stability testing, monitor changes in appearance, color, odor, pH, viscosity, and globule size.

Quantitative Data from a Representative Study

The following table summarizes characterization data from a study evaluating O/W creams formulated with different fatty alcohols. While this compound (C17) was not specifically tested, the data for Cetyl (C16) and Stearyl (C18) alcohols provide a relevant benchmark for expected performance.

| Fatty Alcohol Used | pH | d₅₀ (Median Globule Size, µm) | Viscosity (at 0.01 s⁻¹, Pa·s) |

| Cetyl Alcohol (C16) | 6.09 | 3.75 | 3137 |

| Stearyl Alcohol (C18) | 6.33 | N/A (unstable) | 1132 |

| Cetostearyl Alcohol (C16/C18 blend) | 7.86 | 4.05 | 2397 |

Source: Adapted from a study on the impact of fatty alcohols on topical cream properties.[14] Note: The instability of the stearyl alcohol formulation highlights the importance of proper emulsifier selection and optimization.

Biological Activity: Role in Skin Barrier Function

Fatty alcohols like this compound are not merely inert excipients; they can influence the biological environment of the skin. The stratum corneum's permeability barrier is maintained by a complex lipid matrix composed primarily of ceramides, cholesterol, and free fatty acids.[13] Fatty alcohols can be metabolized by skin enzymes (e.g., Fatty Alcohol:NAD Oxidoreductase) into fatty acids, which then serve as both structural components and signaling molecules.[7][15]

Fatty acids are known to activate nuclear hormone receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[1][16] The activation of these receptors in keratinocytes initiates a transcriptional cascade that upregulates genes involved in epidermal differentiation and lipid synthesis. This process is crucial for the formation and repair of the skin's permeability barrier. Therefore, the inclusion of this compound in a topical formulation can contribute to the maintenance of a healthy skin barrier.

Caption: Signaling Pathway of Fatty Alcohols in Skin.

Safety and Regulatory Considerations

This compound is generally considered safe for topical use and is listed as an active chemical under the EPA's TSCA.[10] It is not classified as a hazardous substance according to GHS criteria in most reports.[10] As with any cosmetic ingredient, it is recommended to perform a patch test for individuals with highly sensitive skin. Long-term use of any emulsifying agent has the potential to interact with the skin's natural lipid barrier, a factor that should be considered during formulation and for specific target populations.[17] For pharmaceutical applications, the concentration of fatty alcohols should be justified and controlled within the specifications of the final product.

References

- 1. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificspectator.com [scientificspectator.com]

- 4. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Abnormal fatty alcohol metabolism in cultured keratinocytes from patients with Sjögren-Larsson syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abnormal fatty alcohol metabolism in cultured keratinocytes from patients with Sjögren-Larsson syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abnormal fatty alcohol metabolism in cultured keratinocytes from patients with Sjögren-Larsson syndrome [ouci.dntb.gov.ua]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. specialchem.com [specialchem.com]

- 13. The outer frontier: the importance of lipid metabolism in the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peroxisome proliferator-activated receptors (PPARs) in skin health, repair and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. devtoolsdaily.com [devtoolsdaily.com]

Troubleshooting & Optimization

Technical Support Center: 1-Heptadecanol in Experimental Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Heptadecanol. The information provided aims to address common challenges, with a particular focus on preventing precipitation in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a long-chain saturated fatty alcohol with the chemical formula C₁₇H₃₆O.[1] At room temperature, it is a white crystalline powder with a melting point of approximately 53-56°C.[1] It is characterized by its very low solubility in water but shows good solubility in various organic solvents.[1][2]

Q2: In which research areas is this compound commonly used?

A2: this compound is utilized in various research fields. It has been investigated for its antibacterial properties.[3] More recently, it has gained attention in cancer research as a potential inhibitor of the proteins SMYD3 (SET and MYND domain-containing protein 3) and GFPT2 (Glutamine-Fructose-6-Phosphate Transaminase 2), particularly in the context of non-small cell lung cancer.

Q3: Why does this compound precipitate in my aqueous assay solutions?

A3: this compound is a highly hydrophobic molecule due to its long hydrocarbon chain. Its poor solubility in water and aqueous buffers is the primary reason for precipitation. When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium (e.g., cell culture media), the abrupt change in solvent polarity can cause the compound to come out of solution and form a precipitate.

Q4: What is the general approach to prevent this compound precipitation?

A4: The key is to maintain this compound in a soluble state throughout the experiment. This typically involves preparing a high-concentration stock solution in a suitable organic solvent and then carefully diluting it into the final aqueous assay medium. For cellular assays, it is crucial to ensure the final concentration of the organic solvent is non-toxic to the cells.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of this compound stock solution in aqueous media.

-

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution is not miscible enough with the aqueous medium at the dilution factor used.

-

Troubleshooting Steps:

-

Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in a suitable organic solvent like DMSO or ethanol. This allows for a smaller volume of the stock to be added to the aqueous medium, minimizing the disruption of the aqueous environment.

-

Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[4]

-

Warming and Sonication: Gently warm the aqueous medium to 37°C before and after adding the this compound stock solution.[5] Sonication can also help to disperse the compound and facilitate dissolution.

-

Use of Surfactants or Solubilizing Agents: Consider the use of a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a solubilizing agent like cyclodextrin in your aqueous medium. These can form micelles or inclusion complexes with this compound, increasing its apparent solubility.

-

Solvent Choice: Ensure the organic solvent used for the stock solution is miscible with your aqueous medium. DMSO and ethanol are generally good choices for cell culture applications.[6][7][8][9]

-

Issue 2: Cloudiness or precipitate formation in the cell culture plate during incubation.

-

Possible Cause: Over time, even if initially dissolved, this compound may come out of solution due to temperature fluctuations, interactions with media components, or exceeding its long-term solubility limit in the complex biological medium.

-

Troubleshooting Steps:

-

Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid cytotoxicity and solvent-induced precipitation.[4]

-

Media Components: Be aware that components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with hydrophobic compounds. Reducing the serum concentration or using a serum-free medium (if appropriate for your cells) may help.

-

Regular Observation: Visually inspect the culture plates under a microscope at regular intervals to check for any signs of precipitation.

-

Solubility Testing: Before conducting a full experiment, perform a small-scale solubility test of this compound in your specific cell culture medium at the desired final concentrations to identify the precipitation threshold.

-

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (19.50 mM) | Warming to 60°C and sonication may be required. Use of hygroscopic DMSO can impact solubility.[2] |

| Chloroform | 50 mg/mL | Soluble, clear, colorless solution.[10] |

| Ethanol | Good solubility | Specific quantitative data not readily available, but generally considered a good solvent for long-chain fatty alcohols.[1] |

| Methanol | Good solubility | Similar to ethanol, a suitable solvent for initial stock preparation.[1] |

| Water | Sparingly soluble | Very low solubility in aqueous solutions.[1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for a Cell-Based Assay

Materials:

-

This compound powder

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Water bath or incubator at 37°C

-

Sonicator (optional)

Procedure:

-

Prepare a 10 mM Stock Solution in DMSO:

-

Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 256.47 g/mol ).

-

Aseptically weigh the this compound powder in a sterile microcentrifuge tube or glass vial.

-

Add the calculated volume of sterile, anhydrous DMSO to the powder.

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Sonication for 5-10 minutes can also be used to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Prepare Working Solutions by Serial Dilution in Cell Culture Medium:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Pre-warm the cell culture medium to 37°C.

-

Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: When diluting, add the this compound stock solution to the medium and immediately mix by gentle pipetting or vortexing to ensure rapid and uniform dispersion.

-

For example, to prepare a 100 µM working solution, you can add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

-

Ensure the final concentration of DMSO in the working solutions is below the toxic level for your specific cell line (typically ≤ 0.5%).[4] Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

-

Use the freshly prepared working solutions immediately for your assay.

-

Protocol 2: General Cytotoxicity Assay for a Poorly Soluble Compound like this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions (prepared as in Protocol 1)

-

Vehicle control (medium with DMSO)

-

Positive control (a known cytotoxic agent)

-

Cell viability reagent (e.g., MTT, XTT, or a reagent for a fluorescence-based assay)

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a CO₂ incubator.

-

-

Compound Treatment:

-

The next day, carefully remove the old medium from the wells.

-

Add 100 µL of the freshly prepared this compound working solutions (at various concentrations) to the respective wells.

-

Include wells for the vehicle control (medium with the highest concentration of DMSO used in the test wells) and a positive control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Assessing Cell Viability:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or fluorescent reaction to occur.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.[11]

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cancer Cells

This compound has been identified as a potential inhibitor of SMYD3 and GFPT2, two proteins implicated in cancer progression. The diagrams below illustrate the putative signaling pathways affected by this compound.

Experimental Workflow for a Cytotoxicity Assay with a Poorly Soluble Compound

The following diagram outlines the key steps and decision points when performing a cytotoxicity assay with a compound like this compound, which is prone to precipitation.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GFPT2 promotes paclitaxel resistance in epithelial ovarian cancer cells via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. rsc.org [rsc.org]

- 6. emulatebio.com [emulatebio.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. csustan.edu [csustan.edu]

- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Technical Support Center: Optimizing GC-MS Parameters for 1-Heptadecanol Detection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Heptadecanol analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing) for this compound?

A1: Peak tailing for polar compounds like this compound is a common issue in GC-MS analysis. It is often caused by active sites within the GC system, such as in the liner or at the head of the column, that can interact with the hydroxyl group of the alcohol.[1][2] To address this, consider the following:

-

Derivatization: Converting this compound to a less polar derivative, such as a trimethylsilyl (TMS) ether, can significantly improve peak shape by reducing interactions with active sites.[3][4][5]

-

Inlet Maintenance: Regularly replace the inlet liner and septum to ensure a clean and inert flow path.[1][2]

-

Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual impurities.

-

Column Trimming: If the front of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore performance.[1]

Q2: Should I derivatize this compound before GC-MS analysis?

A2: Yes, derivatization is highly recommended for analyzing long-chain alcohols like this compound.[5] The process, typically silylation to form a TMS ether, offers several advantages:

-

Increased Volatility: Derivatization makes the molecule more volatile, allowing it to travel through the GC column more easily at lower temperatures.[5]

-

Improved Thermal Stability: The resulting derivative is more stable at the high temperatures of the GC inlet and column.[5]

-

Enhanced Peak Shape: By masking the polar hydroxyl group, derivatization minimizes peak tailing and produces sharper, more symmetrical peaks.[3]

-

Increased Sensitivity: Sharper peaks lead to a better signal-to-noise ratio and improved detection limits.

Q3: What type of GC column is best for analyzing this compound?